3-(4-CHLOROSTYRYL)-5-(4-CHLOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE
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Overview
Description
3-(4-CHLOROSTYRYL)-5-(4-CHLOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROSTYRYL)-5-(4-CHLOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE typically involves the reaction of appropriate chlorophenyl and phenyl precursors under controlled conditions. One common method involves the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROSTYRYL)-5-(4-CHLOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
3-(4-CHLOROSTYRYL)-5-(4-CHLOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROSTYRYL)-5-(4-CHLOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Properties
Molecular Formula |
C23H18Cl2N2 |
---|---|
Molecular Weight |
393.3g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(E)-2-(4-chlorophenyl)ethenyl]-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C23H18Cl2N2/c24-19-11-6-17(7-12-19)8-15-21-16-23(18-9-13-20(25)14-10-18)27(26-21)22-4-2-1-3-5-22/h1-15,23H,16H2/b15-8+ |
InChI Key |
QOSXKVNZPOEPHU-OVCLIPMQSA-N |
Isomeric SMILES |
C1C(N(N=C1/C=C/C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES |
C1C(N(N=C1C=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1C(N(N=C1C=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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